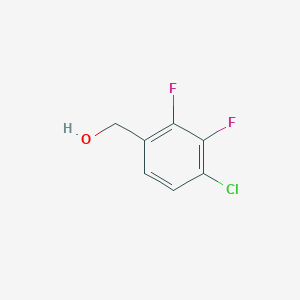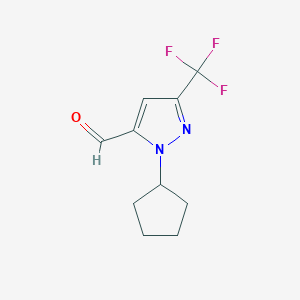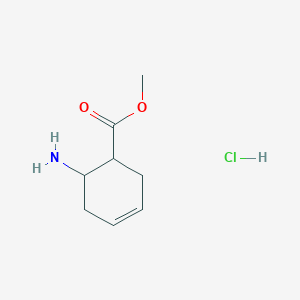
(4-Chloro-2,3-difluorophenyl)methanol
Descripción general
Descripción
“(4-Chloro-2,3-difluorophenyl)methanol” is a chemical compound with the molecular formula C7H5ClF2O . It is provided to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a group led by Zhong published a synthesis method for producing 3-[2-chloro-4-(trifluoromethyl)phenoxy]phenol . Also, a biocatalytic solution to (S)-CFPL, an intermediate for the drug ticagrelor, was developed using ketoreductases from Chryseobacterium sp. CA49 .Molecular Structure Analysis
The molecular structure of “(4-Chloro-2,3-difluorophenyl)methanol” can be represented by the SMILES string Fc1c(c(ccc1CO)F)Cl .Physical And Chemical Properties Analysis
The average mass of “(4-Chloro-2,3-difluorophenyl)methanol” is 178.564 Da, and its monoisotopic mass is 177.999695 Da .Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
- Stereoselective Synthesis: A study detailed the stereoselective synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate, demonstrating the precursor role of similar chloro-difluorophenyl compounds in synthesizing pharmacologically valuable products. This process highlights the use of microfluidic chip reactors for continuous reaction regimes, showcasing the compound's application in fine chemistry and enzymatic reactions (Kluson et al., 2019).
- Photogeneration and Reactivity: Another study explored the photogeneration and reactivity of aryl cations from aromatic halides, including compounds structurally related to (4-Chloro-2,3-difluorophenyl)methanol. This research underscores the compound's potential in photochemical applications and its reactivity towards pi nucleophiles, offering insights into the synthesis of arylated products (Protti et al., 2004).
Methanol's Role in Chemical Studies
- Methanol as a Solvent: The interaction between methanol and carbon tetrachloride was investigated, revealing the compound's significance in understanding the competition between hydrogen and halogen bonding. This study contributes to the knowledge of methanol's role as a solvent in chemical reactions and its implications for atmospheric chemical activities (Pal et al., 2020).
- Methanol in Industrial Applications: Research on rare earth elements in methanol synthesis catalysis highlighted methanol's importance in enhancing catalytic performance for industrial applications. This illustrates the compound's broader applications in improving catalytic processes and its role in the synthesis of other valuable chemical products (Richard & Fan, 2018).
Chemical Properties and Environmental Impact
- Chemical Properties of Methanol: A comprehensive study on the substance properties of methanol discussed its use as a basic raw material and solvent, including safety guidelines and toxicity concerns. This provides a foundation for understanding the compound's chemical behavior and safety considerations in various applications (Offermanns et al., 2014).
Safety and Hazards
Propiedades
IUPAC Name |
(4-chloro-2,3-difluorophenyl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF2O/c8-5-2-1-4(3-11)6(9)7(5)10/h1-2,11H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMFLWDSKDZEOEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CO)F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Chloro-2,3-difluorophenyl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4-Methoxy-2-pyridinyl)methyl]methylamine dihydrochloride](/img/structure/B1459654.png)



![diethyl 1-[2-(4-fluorophenyl)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B1459661.png)



![methyl 2-amino-4,4-dimethyl-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B1459668.png)
![Methyl 4-fluoro-3-[4-(piperidinocarbonyl)phenyl]benzoate](/img/structure/B1459669.png)


